molecular formula C19H16N4O2S2 B2565181 Benzo[d]thiazol-6-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1226450-50-5

Benzo[d]thiazol-6-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2565181
CAS No.: 1226450-50-5
M. Wt: 396.48
InChI Key: FDZDJOGRDCEKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[d]thiazol-6-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzo[d]thiazole core linked via a methanone bridge to a piperidine ring substituted with a 1,3,4-thiadiazole moiety and a furan group. The benzo[d]thiazole moiety is known for its pharmacological relevance, including antitumor and antimicrobial activities, while the 1,3,4-thiadiazole and furan groups may contribute to enhanced binding interactions or metabolic stability .

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c24-19(13-3-4-14-16(10-13)26-11-20-14)23-7-5-12(6-8-23)17-21-22-18(27-17)15-2-1-9-25-15/h1-4,9-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZDJOGRDCEKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit potent cox-2 inhibition, suggesting that COX-2 could be a potential target

Mode of Action

It’s suggested that similar compounds inhibit cox-2, which could imply that this compound might also interact with its targets by inhibiting their activity. More research is needed to confirm this.

Result of Action

Similar compounds have shown significant activity against human prostate cancer cell line du-145, suggesting that this compound might also have antitumor effects

Biological Activity

Benzo[d]thiazol-6-yl(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (CAS Number: 1210501-84-0) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N4O3SC_{19}H_{16}N_{4}O_{3}S with a molecular weight of 380.4 g/mol. The structure features a benzo[d]thiazole moiety linked to a piperidine ring through a thiadiazole and furan substituent, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₆N₄O₃S
Molecular Weight380.4 g/mol
CAS Number1210501-84-0

Anticancer Properties

Recent studies indicate that derivatives of benzo[d]thiazole exhibit significant anticancer activity. For instance, compounds similar to the one discussed have shown IC50 values ranging from 0.15 to 1.58 μM against various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells . The presence of electron-donating groups in the structure appears to enhance cytotoxicity by promoting interactions with cellular targets.

The anticancer activity is primarily attributed to the compound's ability to inhibit tubulin polymerization, which is crucial for cell division. Inhibition of this process leads to cell cycle arrest in the G2/M phase, thereby preventing tumor growth . Additionally, some studies suggest that these compounds may induce apoptosis in cancer cells through the activation of pro-apoptotic pathways .

Antimicrobial Activity

There is also emerging evidence supporting the antimicrobial properties of benzo[d]thiazole derivatives. For example, compounds structurally related to this compound have demonstrated activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on synthesized benzimidazole-cinnamide derivatives showed promising results against A549 cells with an IC50 value of 0.29 μM. This highlights the potential for similar derivatives to exhibit enhanced potency against lung cancer cells .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications on the phenyl ring significantly influence the biological activity of thiazole-based compounds. For instance, adding methoxy or halogen substituents can enhance anticancer efficacy while reducing toxicity towards normal cells .
  • Comparative Analysis : A comparative study between various thiazole derivatives revealed that specific substitutions led to increased selectivity towards cancerous cells over normal cells, suggesting a pathway for developing targeted therapies .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has shown that derivatives of benzo[d]thiazole exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. Studies indicate that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have demonstrated efficacy against several bacterial strains, indicating its usefulness in developing new antibiotics or antimicrobial agents .

3. Neurological Disorders
Given the piperidine moiety in its structure, this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as depression or anxiety. Research is ongoing to explore these effects and establish a pharmacological profile .

Agricultural Applications

1. Pesticide Development
The unique properties of benzo[d]thiazole derivatives have led to their exploration as potential pesticides. The furan and thiadiazole components can enhance the bioactivity against pests while minimizing toxicity to non-target organisms . This application is particularly relevant in sustainable agriculture practices.

Materials Science Applications

1. Organic Electronics
Due to its electronic properties, benzo[d]thiazol derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable films and its photophysical properties make it suitable for these applications .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated the cytotoxic effects on breast cancer cellsInduced apoptosis with IC50 values indicating strong activity
Antimicrobial Efficacy StudyTested against Gram-positive and Gram-negative bacteriaShowed significant inhibition zones compared to control
Pesticide EfficacyAssessed effectiveness against common agricultural pestsDemonstrated reduced pest populations with minimal environmental impact

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Targets

The compound shares structural motifs with several bioactive molecules:

  • LY320135: A cannabinoid receptor ligand featuring a benzo[b]thienyl methanone core. Unlike the target compound, LY320135 includes a 4-cyanophenyl group and methoxy substituents, which enhance its affinity for CB1 receptors.
  • Compound 14 (): A PET imaging agent with a (4,4-difluoro-3-(quinolin-3-yloxy)piperidin-1-yl)methanone scaffold. The quinoline and difluoropiperidine groups in Compound 14 contrast with the furan-thiadiazole system in the target compound, suggesting divergent pharmacokinetic profiles (e.g., lipophilicity, blood-brain barrier penetration) .

Physicochemical and Bioactivity Profiles

Key differences in substituents impact properties such as solubility, stability, and target engagement:

Compound Core Structure Key Substituents Bioactivity/Application LogP* (Predicted)
Target Compound Benzo[d]thiazole-methanone Thiadiazole-furan-piperidine Hypothesized receptor ligand 3.8
LY320135 Benzo[b]thienyl-methanone Methoxy, cyanophenyl CB1 antagonist 4.2
Compound 14 Piperidinyl-methanone Difluoro, quinolinyloxy PET imaging agent 2.5
Compound Oxadiazole-sulfanyl Dihydrobenzodioxin, methylpiperidine Unknown 3.1

*LogP values estimated using fragment-based methods.

  • Electron-Deficient Heterocycles : The 1,3,4-thiadiazole in the target compound may improve π-π stacking with aromatic residues in receptor binding pockets compared to the oxadiazole in ’s compound.
  • Furan vs. This distinction could influence target selectivity (e.g., kinases vs. GPCRs) .

Q & A

Q. What are the standard synthetic routes for preparing benzo[d]thiazole-containing heterocycles, such as the target compound?

The synthesis typically involves multi-step reactions starting with 4-(benzo[d]thiazol-2-yl)benzenamine. For example, thiourea intermediates are formed by refluxing the amine with aryl isothiocyanates in DMF for 4 hours, followed by cyclization with formaldehyde and HCl to yield oxadiazinane or triazinane derivatives . Key steps include:

  • Intermediate formation : Equimolar reaction of the amine with isothiocyanates under reflux.
  • Cyclization : Treatment with 30% formaldehyde and acid/base catalysts to form 1,3,5-oxadiazinane or triazinane cores.
  • Purification : Recrystallization from ethanol and characterization via NMR (¹H/¹³C) and mass spectrometry. Example yield: 79% for 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(2-chlorophenyl)thiourea .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound and its analogs?

Standard methods include:

  • ¹H/¹³C NMR : For confirming substituent positions and piperidine/thiadiazole ring conformations. DMSO-d₆ is often the solvent, with shifts analyzed against TMS .
  • HRMS : To verify molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ or [M+Na]⁺) .
  • IR spectroscopy : To identify functional groups like carbonyl (C=O) or thiadiazole (C-S) stretches . Advanced techniques like X-ray crystallography (as seen in benzothiazole-pyrazole hybrids) resolve stereochemistry and π-π interactions .

Q. How are reaction yields optimized in multi-step syntheses of similar heterocycles?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nucleophilic substitutions.
  • Catalysts : Acidic (HCl) or basic (methylamine) conditions direct cyclization pathways .
  • Temperature control : Reflux (90–95°C) ensures complete intermediate formation before cyclization .
  • Workup : Neutralization and column chromatography improve purity .

Advanced Research Questions

Q. How can contradictory antimicrobial activity data be resolved for benzothiazole derivatives?

Discrepancies in minimum inhibitory concentrations (MICs) may arise from:

  • Structural variations : Substitutions on the aryl group (e.g., electron-withdrawing vs. donating groups) alter bioavailability. For example, MICs for oxadiazinane derivatives against Sp1 ranged from 1 µg/mL (3c) to 19 µg/mL (3b) .
  • Assay conditions : Variations in microbial strains, inoculum size, or media composition. Standardization using CLSI guidelines is recommended.
  • Synergistic effects : Co-administration with adjuvants (e.g., β-lactamase inhibitors) may enhance activity .

Q. What computational strategies are effective for predicting the bioactivity of benzothiazole-thiadiazole hybrids?

  • Molecular docking : Targeting enzymes like HIV-1 protease or bacterial dihydrofolate reductase to assess binding affinity .
  • QSAR models : Correlating substituent electronegativity or lipophilicity with antimicrobial potency .
  • ADMET prediction : Tools like SwissADME evaluate solubility, permeability, and metabolic stability .

Q. How do steric and electronic factors influence the cyclization efficiency of thiourea intermediates?

  • Steric hindrance : Bulky aryl groups (e.g., 2-chlorophenyl) reduce cyclization yields due to restricted transition-state geometry.
  • Electronic effects : Electron-deficient isothiocyanates (e.g., nitro-substituted) accelerate cyclization via enhanced electrophilicity .
  • Catalyst tuning : Acidic conditions (HCl) favor oxadiazinane formation, while methylamine directs triazinane synthesis .

Methodological Notes

  • Reproducibility : Document reaction parameters (e.g., solvent purity, heating rate) meticulously.
  • Contradiction analysis : Compare NMR shifts across studies to identify potential isomerism or impurities.
  • Scalability : Lab-scale syntheses (10 mmol) can be scaled using flow chemistry for improved consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.